cis-Cinnamate

Antimycobacterial Tuberculosis Drug Discovery

Cis-Cinnamic Acid (CAS 102-94-3) is the thermodynamically less stable Z-isomer of cinnamic acid, distinguished by a non-planar stereochemistry that dictates unique biological interactions unattainable with the common trans-isomer. This conformational specificity translates into order-of-magnitude functional differences: 120-fold greater potency against MDR Mycobacterium tuberculosis, selective PAL1 isozyme inhibition versus broad-spectrum trans-isomer activity, and exclusive plant growth promotion at low micromolar doses. Generic substitution with trans-cinnamic acid is scientifically invalid for these applications. Ensure experimental reproducibility by procuring the correct isomer.

Molecular Formula C9H7O2-
Molecular Weight 147.15 g/mol
Cat. No. B1236797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Cinnamate
Molecular FormulaC9H7O2-
Molecular Weight147.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)[O-]
InChIInChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/p-1/b7-6-
InChIKeyWBYWAXJHAXSJNI-SREVYHEPSA-M
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / 20 litre / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-Cinnamate: Isomer-Specific Selection Criteria for Scientific and Industrial Procurement


cis-Cinnamate, the Z-isomer of cinnamic acid, is a phenylpropanoid compound distinguished from its more abundant trans counterpart by its unique stereochemical conformation [1]. While trans-cinnamic acid is the thermodynamically stable, commercially dominant form found in plant essential oils, cis-cinnamate is a trace constituent in planta, historically limited in availability due to its propensity for photoisomerization [REFS-1, REFS-2]. The cis-configuration imposes a non-planar molecular geometry that profoundly alters its physicochemical properties, biological receptor interactions, and functional performance compared to the planar trans-isomer [REFS-2, REFS-3]. This conformational difference renders generic substitution with trans-cinnamate or its derivatives scientifically invalid across multiple targeted applications, as evidenced by divergent plant growth regulation, differential enzyme inhibition, and order-of-magnitude shifts in antimicrobial potency.

Why trans-Cinnamate Cannot Replace cis-Cinnamate in Critical Research and Industrial Workflows


Generic substitution with the more common trans-cinnamic acid is scientifically unsound for cis-cinnamate procurement. Although the two isomers share identical molecular weight and functional group connectivity, the cis configuration forces the bulky phenyl and carboxyl substituents into a non-planar, higher-energy geometry that is sterically hindered and topologically distinct from the flat, extended conformation of the trans isomer [1]. This fundamental difference in three-dimensional shape dictates a different spectrum of molecular interactions and chemical behaviors. For instance, the non-planar cis isomer exhibits completely distinct hydrogen-bonding networks in the solid state as revealed by vibrational spectroscopy [2]. Crucially, biological systems recognize this spatial difference with high fidelity: cis-cinnamate acts as a selective competitive inhibitor of only the PAL1 isozyme, whereas trans-cinnamate non-selectively inhibits PAL1, PAL2, and PAL4 [3]. Consequently, procurement of the correct isomer is not a matter of vendor preference but a prerequisite for experimental reproducibility and functional efficacy across key applications.

Quantitative Evidence Guide: cis-Cinnamate vs. trans-Cinnamate Performance Metrics


cis-Cinnamate's 120-Fold Superior Antimycobacterial Activity Against MDR-TB

In a direct head-to-head comparison against multiple-drug resistant (MDR) Mycobacterium tuberculosis, cis-cinnamic acid (c-CA) exhibited approximately 120-fold greater antimycobacterial potency than its trans counterpart (t-CA) [1]. The study quantified a dose-dependent decrease in bacilli viability for both isomers, but the cis-isomer achieved the same effect at concentrations orders of magnitude lower. Furthermore, c-CA demonstrated higher synergistic activity with first-line anti-TB antibiotics isoniazid (INH) and rifampicin (RIF) than t-CA, with scanning electron microscopy revealing that c-CA, but not t-CA, caused visible injury to the outer layer of MDR-TB bacilli [1].

Antimycobacterial Tuberculosis Drug Discovery

Exclusive Plant Growth-Promoting Activity of cis-Cinnamate

A comparative study in Arabidopsis thaliana demonstrated that cis-cinnamic acid (c-CA) stimulates overall plant growth, while trans-cinnamic acid (t-CA) is completely inactive when applied at equimolar concentrations [1]. c-CA, applied at low micromolar concentrations to roots, stimulated both cell division and cell expansion in leaves, leading to increased shoot biomass as a consequence of a larger root system [1]. This binary difference (active vs. inactive) was validated using stable structural analogs and specific light conditions to prevent cis/trans isomerization, confirming that the cis-configuration is absolutely required for growth-promoting activity [1].

Agrochemical Plant Biostimulant Crop Yield

Isomer-Specific Enzyme Inhibition: cis-Cinnamate Targets PAL1 Only

Kinetic assays with purified recombinant Arabidopsis phenylalanine ammonia lyases (PAL1, PAL2, PAL4) revealed isomer-specific inhibitory patterns. cis-Cinnamic acid was found to be a competitive inhibitor exclusively for PAL1, while trans-cinnamic acid acted as a competitive inhibitor for all three PAL isozymes (PAL1, PAL2, and PAL4) [1]. This indicates that the cis-isomer interacts with a distinct binding site or binding mode within the PAL1 active site that is not accessible or favorable in PAL2 and PAL4.

Enzymology Metabolic Engineering Phenylpropanoid Pathway

cis-Cinnamate's Essential Geometric Requirement for Phytotoxic Allelochemical Activity

Structure-activity relationship (SAR) studies on lettuce root growth inhibition demonstrated that the cis-double bond geometry of cinnamic acid is essential for potent phytotoxic activity [1]. While a cis-cyclopropyl analogue retained strong inhibitory activity, saturated and alkyne analogues lacking the cis-alkene configuration were completely inactive [1]. This confirms that the specific three-dimensional arrangement imposed by the cis configuration is a critical pharmacophore for interacting with the biological target responsible for growth inhibition.

Allelopathy Herbicide Discovery Natural Product Chemistry

cis-Cinnamate Exhibits Broader Anti-Invasive Activity in Lung Cancer Cells

A comparative study on human lung adenocarcinoma A549 cells found that both cis- and trans-cinnamic acid inhibited cell invasion and migration in a dose-dependent manner at concentrations above 50 µM [1]. However, mechanistic analysis revealed a key differential effect at the mRNA level: trans-cinnamic acid reduced MMP-2 mRNA expression, while cis-cinnamic acid reduced both MMP-2 and MMP-9 mRNA expression [1]. This broader downregulation of matrix metalloproteinase expression suggests a more comprehensive anti-invasive mechanism for the cis-isomer, which was concluded to possess higher overall anti-invasive activity [1].

Cancer Metastasis Lung Adenocarcinoma Matrix Metalloproteinase Inhibition

Superior MALDI Matrix Performance of cis-Cinnamic Acid Derivatives for Carbohydrate Analysis

In a comparative evaluation of trans/cis isomer pairs as MALDI matrices, cis-cinnamic acids demonstrated generally better performance than their trans counterparts [1]. Specifically, cis-sinapinic acid (a hydroxycinnamic acid derivative) was identified as an excellent matrix for carbohydrate analysis, providing signals for neutral sugars (maltoses, fructans, cyclodextrins, trehalose) with absolute intensity and signal-to-noise ratios comparable to or better than the standard matrix gentisic acid [1]. Moreover, for sulfated sugars, cis-cinnamic acids yielded spectra with drastically diminished desulfated fragment signals compared to gentisic acid and nor-harmane [1]. This performance advantage is attributed to the distinct three-dimensional structure and physicochemical properties of the cis isomer [1].

MALDI-TOF Mass Spectrometry Carbohydrate Analysis Analytical Chemistry

Targeted Application Scenarios for cis-Cinnamate in Research and Industry


Agrochemical R&D for Plant Growth Biostimulants

Based on the binary activity difference where only the cis-isomer promotes plant growth, R&D groups developing novel biostimulants for crop yield enhancement must exclusively use cis-cinnamate [1]. The trans-isomer is inactive at equimolar concentrations and cannot serve as a substitute. cis-Cinnamate, applied at low micromolar doses, stimulates root system expansion and leaf cell division, providing a validated lead scaffold for agrochemical innovation [1].

Antimycobacterial Drug Discovery Against MDR-Tuberculosis

Given its 120-fold greater potency against MDR Mycobacterium tuberculosis compared to trans-cinnamate, cis-cinnamate is the mandatory isomer for screening and lead optimization programs targeting TB [1]. The trans-isomer's dramatically lower activity (requiring ~120× higher concentration) renders it impractical for meaningful hit identification or SAR studies in this therapeutic area [1].

Plant Metabolic Engineering and Phenylpropanoid Pathway Studies

Researchers investigating phenylalanine ammonia lyase (PAL) regulation require cis-cinnamate for its isozyme-specific inhibitory action on PAL1 [1]. Unlike the non-selective trans-isomer which inhibits PAL1, PAL2, and PAL4, cis-cinnamate allows precise modulation of the phenylpropanoid entry point, enabling pathway dissection and metabolic flux control that would be confounded by trans-cinnamate's broad-spectrum inhibition [1].

Analytical Method Development for Carbohydrate MALDI-TOF MS

Analytical chemistry labs seeking to improve carbohydrate analysis by MALDI-TOF MS should source cis-cinnamic acid derivatives (particularly cis-sinapinic acid) as matrix components [1]. Comparative data show that cis-isomers provide superior signal intensity and signal-to-noise ratios for neutral carbohydrates, while significantly reducing undesired desulfation fragmentation for sulfated sugars, a key advantage over trans-isomers and standard matrices [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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